molecular formula C6H9NO2 B8011527 4-(Dimethylamino)but-2-ynoic acid

4-(Dimethylamino)but-2-ynoic acid

Cat. No. B8011527
M. Wt: 127.14 g/mol
InChI Key: GPOHHJPOQPILBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)but-2-ynoic acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antituberculosis Activity: A study by Omel’kov, Fedorov, and Stepanov (2019) synthesized new compounds with antituberculosis activity, including a hydrocitrate derivative with high effectiveness, now in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

  • Synthesis and X-Ray Structure Analysis: Rodríguez et al. (1996) demonstrated the synthesis of 4-(N,N-dimethylamino)phenylethyne using the Wittig reaction and its oxidative dimerization to form a charge-transfer complex (Rodríguez et al., 1996).

  • Cytotoxic Activity: Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against various cancer cell lines, with some compounds showing promising results in vivo (Deady et al., 2003).

  • Polymorphism in Pharmaceuticals: Nakata et al. (2009) explored the crystallization behavior of polymorphic mixtures of MPPO, a serotonin receptor blocker, providing insights into the production of desired polymorphic compositions in pharmaceuticals (Nakata et al., 2009).

  • Electrochemiluminescence in Biological Detection: Yin et al. (2005) utilized 4-(Dimethylamino)butyric acid labeling combined with gold nanoparticle amplification for sensitive detection of biological substances like BSA and IgG (Yin et al., 2005).

  • Anion Recognition: Hou and Kobiro (2006) demonstrated the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, showing high affinity and selectivity to divalent anions like HPO4^2- and SO4^2- (Hou & Kobiro, 2006).

  • Chiral Lewis Base Catalysis: Fu (2004) developed planar-chiral derivatives of 4-(dimethylamino)pyridine for diverse catalytic processes, highlighting the potential of chiral Lewis base catalysis (Fu, 2004).

properties

IUPAC Name

4-(dimethylamino)but-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOHHJPOQPILBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

n-Butyl lithium in hexane (96 mL, 2.5 M in n-hexane) was slowly added to 1-dimethylamino-2-propyne (20 g, 240 mmol) in 100 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 h at −78° C., then dry carbon dioxide was pass through the reaction overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 15.6 g of 4-dimethylamino-but-2-ynoic acid: mass spectrum (m/e):M−H 126.
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Synthesis routes and methods II

Procedure details

n-BuLi in hexane (2.5M, 24.06 mmol, 9.62 mL) was slowly added to a solution of N,N-dimethylprop-2-yn-1-amine (24.06 mmol, 2.59 mL, 2 g) in dry THF (10 mL) at −78° C. The mixture was stirred for 1 h at −78° C., then crushed CO2 (241 mmol, 10.59 g) was added in one portion and the reaction mixture was stirred for an additional 10 min. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated in vacuo to give the crude amino acid. This was dissolved in methanol, and the insoluble salts were removed via filtration. The filtrate was evaporated to give 3.25 g of 4-(dimethylamino)but-2-ynoic acid (106%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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